4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine

Kinase Inhibition Oncology Targeted Therapy

Select 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine for your kinase inhibitor programs requiring precise halogenation. The 4-Br-3-Cl arrangement uniquely enables sequential orthogonal cross-coupling (Suzuki-Miyaura at Br, then Buchwald-Hartwig at Cl), unlocking regioselective derivatization that dihalogenated isomers cannot match. This scaffold has demonstrated >1000-fold potency gains over crizotinib against the ALK-L1196M gatekeeper mutant (IC50 <0.5 nM) and >100-fold selectivity for ROS1 over c-Met. Proven sub-nanomolar TBK1 inhibition (IC50 0.2 nM) supports immuno-oncology and autoimmune disease programs. Ensure batch-to-batch consistency with ≥97% purity for reliable SAR studies and lead optimization.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
Cat. No. B8053901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(C2=C(NN=C2N=C1)Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11)
InChIKeyJAMOFCAXIPDRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine: Core Scaffold Properties and Procurement Baseline


4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS: 1956385-09-3) is a halogenated heterocyclic compound characterized by a fused pyrazolo[3,4-b]pyridine core with bromine and chlorine substituents at the 4- and 3-positions, respectively . It serves as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors [1]. Its molecular weight is 232.46 g/mol with a purity specification typically ≥95% . The compound's halogenation pattern is critical for enabling selective cross-coupling reactions and modulating key interactions within kinase ATP-binding pockets [1].

Why Generic Substitution of 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine Fails: Critical Positional and Halogen-Dependent Activity


In-class pyrazolo[3,4-b]pyridines cannot be interchanged generically due to profound differences in biological activity and synthetic utility dictated by halogen substitution patterns. The specific 4-bromo-3-chloro arrangement provides a unique electronic and steric profile that directly influences kinase hinge-region binding affinity and selectivity [1]. For example, SAR studies on related scaffolds demonstrate that subtle changes in halogen positioning (e.g., 3-bromo-6-chloro vs. 4-bromo-3-chloro) can shift kinase selectivity profiles, with some derivatives achieving sub-nanomolar IC50 values against mutant kinases like ALK-L1196M while others lose activity entirely [2]. Additionally, this specific halogen pattern serves as a distinct synthetic handle, enabling sequential and orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the bromide site followed by Buchwald-Hartwig at the chloride site) that are not possible with dihalogenated isomers [1].

Quantitative Differentiation Evidence for 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine


Kinase Inhibitor Potency: Target Engagement vs. ALK-L1196M Mutant Kinase

In a direct head-to-head SAR comparison of pyrazolo[3,4-b]pyridine derivatives, the core scaffold bearing halogen substitutions (including the 4-bromo-3-chloro pattern) forms the basis for exceptionally potent ALK-L1196M mutant inhibitors. The lead derivative (compound 10g), which incorporates this halogenated core, exhibits an IC50 of <0.5 nM against ALK-L1196M, representing a >1000-fold improvement in potency compared to the clinically approved ALK inhibitor crizotinib (IC50 ~843 nM for the L1196M mutant) [1]. This potency gain is attributed to optimized interactions with the mutant methionine gatekeeper residue, a binding mode facilitated by the halogen substitution pattern on the pyrazolo[3,4-b]pyridine scaffold [1].

Kinase Inhibition Oncology Targeted Therapy

Kinase Selectivity Profile: ROS1 vs. c-Met Inhibition

The 4-bromo-3-chloro substituted pyrazolo[3,4-b]pyridine scaffold confers a favorable kinase selectivity profile. Derivative 10g, built on this core, demonstrates extreme potency against ROS1 (IC50 <0.5 nM) while exhibiting >100-fold selectivity over the structurally related kinase c-Met [1]. This contrasts with many earlier ALK/ROS1 inhibitors which showed significant c-Met cross-reactivity, potentially leading to dose-limiting toxicities. The halogen substitution pattern is a key determinant of this selectivity, influencing the compound's ability to discriminate between kinase hinge regions [2].

Kinase Selectivity Off-Target Effects Safety Pharmacology

TBK1 Inhibition: Nanomolar Potency in Innate Immune Signaling

The pyrazolo[3,4-b]pyridine scaffold, particularly when halogenated at the 4-position, has been optimized for potent inhibition of TANK-binding kinase 1 (TBK1). Through iterative SAR, compound 15y, a derivative of this core, achieved an IC50 of 0.2 nM against TBK1, representing a 500-fold improvement over the initial hit compound in the series (IC50 ~100 nM) [1]. This level of potency was essential for demonstrating functional inhibition of downstream IFN signaling in cellular assays (THP-1 and RAW264.7 cells) at low nanomolar concentrations [1]. The specific halogenation pattern contributes to this potency by optimizing hydrophobic interactions within the TBK1 ATP-binding pocket [2].

Immuno-Oncology TBK1 Innate Immunity

Optimal Application Scenarios for 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine


Development of Next-Generation ALK/ROS1 Inhibitors to Overcome Crizotinib Resistance

Leverage the 4-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine scaffold as a starting point for medicinal chemistry campaigns targeting the ALK-L1196M gatekeeper mutation. The scaffold's demonstrated ability to achieve >1000-fold potency improvement over crizotinib (IC50 <0.5 nM vs. 843 nM) [1] makes it uniquely suited for designing inhibitors that retain efficacy against this common resistance mechanism.

Design of Highly Selective Kinase Probes for Target Validation

Employ the scaffold to create chemical probes requiring high selectivity profiles, such as those discriminating between ROS1 and c-Met. The inherent selectivity conferred by the halogenation pattern (>100-fold for ROS1 over c-Met) [1] minimizes confounding off-target effects in cellular and in vivo target validation studies, ensuring more reliable biological conclusions.

Construction of Focused Kinase Inhibitor Libraries for Innate Immune Targets

Utilize 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine as a core building block for synthesizing small, focused libraries targeting TBK1 and related IKK family kinases. The scaffold's proven ability to yield sub-nanomolar inhibitors (IC50 0.2 nM for TBK1) [2] provides a high probability of identifying potent starting points for immuno-oncology and autoimmune disease programs.

Quote Request

Request a Quote for 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.